molecular formula C19H22N2O5S B4756543 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate

3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate

Cat. No. B4756543
M. Wt: 390.5 g/mol
InChI Key: AAZOSHHNAXKMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate, also known as PPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPSB is a selective antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate acts as a selective antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. The glycine receptor plays a key role in the modulation of pain signals, and it has been shown that 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate can block the activity of the receptor, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, the compound has been shown to have anti-inflammatory properties. It has also been suggested that 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate is its selectivity for the glycine receptor. This allows researchers to specifically target this receptor and study its effects in a more controlled manner. However, one limitation of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more potent analogs of the compound, which may be more effective in the treatment of chronic pain and other conditions. Another potential direction is the investigation of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate's effects on other neurotransmitter receptors, which may lead to the discovery of new therapeutic targets. Additionally, the neuroprotective effects of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate could be further explored for the treatment of neurodegenerative diseases.

Scientific Research Applications

3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of chronic pain. 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been shown to have analgesic effects in animal models of chronic pain, and it has been suggested that the compound may be a promising alternative to traditional pain medications.

properties

IUPAC Name

3-pyridin-4-ylpropyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(26-13-1-2-16-7-9-20-10-8-16)17-3-5-18(6-4-17)27(23,24)21-11-14-25-15-12-21/h3-10H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZOSHHNAXKMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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